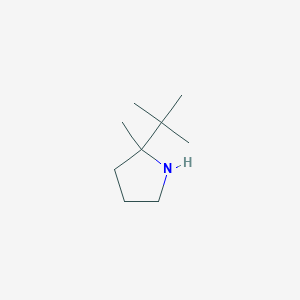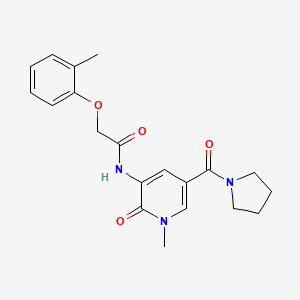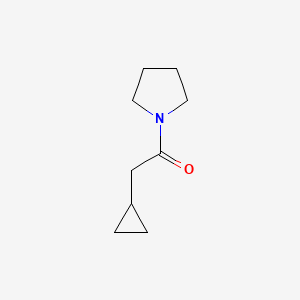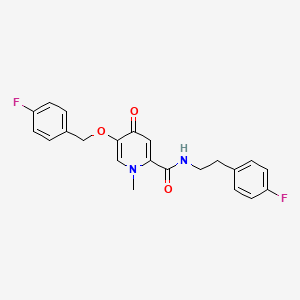
2-Tert-butyl-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-2-methylpyrrolidine is a chemical compound with the molecular formula C9H19N . It has a molecular weight of 141.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring with a tert-butyl group and a methyl group attached to the same carbon .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
2-Tert-butyl-2-methylpyrrolidine serves as a key intermediate or reagent in the synthesis of complex molecules. For instance, it is involved in the preparation of 4-Fluoropyrrolidine derivatives which are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized through double fluorination processes using specific reagents and can be further transformed into various useful intermediates such as 4-fluoropyrrolidine-2-carboxamides and -N-methoxy-N-methylcarboxamide (Weinreb amide) in excellent yields. This process highlights the compound's role in reducing synthetic steps for medicinal applications (Singh & Umemoto, 2011).
Material Science
In materials science, This compound derivatives are explored for their electrochemical properties. For example, they have been used in formulations of electrolytes for lithium-ion batteries , demonstrating improvements in thermal stability, ionic conductivity, and overall performance (Kühnel et al., 2011).
Photophysical and Electrochemical Studies
Additionally, these compounds find applications in the synthesis of polypyridine ruthenium(II) complexes , which are important for studying photochemical and electrochemical properties. Such complexes, incorporating this compound or its structural analogs, have been characterized for their potential in ligand exchange reactions and stability under irradiation, indicating their utility in photophysical experiments and material development (Bonnet et al., 2003).
Advanced Organic Synthesis Techniques
The compound's versatility is further exemplified in advanced organic synthesis techniques, such as in the palladium-catalyzed three-component reaction for the synthesis of aminopyrroles and bicyclic analogues. This showcases its role in facilitating complex reactions involving multiple components, leading to the formation of structurally diverse and functionally rich organic compounds (Qiu, Wang, & Zhu, 2017).
NMR Studies in Protein Research
In protein research, derivatives of this compound, such as O-tert-Butyltyrosine , have been used as NMR tags for high-molecular-weight systems. This application is crucial for measuring ligand binding affinities and understanding protein structure and interactions, providing a non-invasive method to observe proteins in solution (Chen et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-tert-butyl-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2,3)9(4)6-5-7-10-9/h10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPDHLHMDCNTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2731251.png)
![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2731258.png)


![2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B2731265.png)



